Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of (2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate: Similar structure but with additional hydroxyl and methyl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Contains a longer alkyl chain and is used as a polymer stabilizer.
Uniqueness
Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3 |
InChI Key |
HJURYJHMTRWDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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